Cas no 7642-25-3 (1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-)

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- structure
7642-25-3 structure
Product Name:1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
CAS No:7642-25-3
MF:C16H14O2
MW:238.281164646149
CID:575783
PubChem ID:226780
Update Time:2025-04-19

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
    • 1-(4-phenylphenyl)butane-1,3-dione
    • 1-([1,1'-biphenyl]-4-yl)butane-1,3-dione
    • 1-(4-biphenylyl)butane-1,3-dione
    • 1-(biphenyl-4-yl)butane-1,3-dione
    • 1-biphenyl-1,3-butanedione
    • 1-Biphenyl-4-yl-butan-1,3-dion
    • 1-biphenyl-4-yl-butane-1,3-dione
    • AC1L5F0H
    • AG-J-72682
    • CTK5E2928
    • NSC17545
    • SureCN800972
    • AKOS005876164
    • NSC-17545
    • SCHEMBL800972
    • 7642-25-3
    • DTXSID10280598
    • Inchi: 1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
    • InChI Key: XKNFHAOFFCVXBE-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 238.09942
  • Monoisotopic Mass: 238.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.101
  • Boiling Point: 389.4°C at 760 mmHg
  • Flash Point: 146°C
  • Refractive Index: 1.561
  • PSA: 34.14
  • LogP: 3.51540

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR005YSW-1g
1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
7642-25-3 97%
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$353.00 2025-02-11
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Aaron
AR005YSW-250mg
1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
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1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-
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